molecular formula C6H7N3O3 B13098689 5-Amino-2-(hydroxymethyl)pyrimidine-4-carboxylic acid

5-Amino-2-(hydroxymethyl)pyrimidine-4-carboxylic acid

Cat. No.: B13098689
M. Wt: 169.14 g/mol
InChI Key: REWBVEVUWCWUSM-UHFFFAOYSA-N
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Description

5-Amino-2-(hydroxymethyl)pyrimidine-4-carboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(hydroxymethyl)pyrimidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,4-diamino-6-hydroxypyrimidine with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(hydroxymethyl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring .

Scientific Research Applications

5-Amino-2-(hydroxymethyl)pyrimidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of nucleotides and nucleosides, which are essential components of DNA and RNA.

    Medicine: The compound is investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: It is used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2-(hydroxymethyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into nucleotides and nucleosides, affecting DNA and RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-5-hydroxymethyl-2-methylpyrimidine: Similar structure but with a methyl group at position 2.

    2,6-Dichloro-5-(hydroxymethyl)pyrimidine-4-carboxylic acid: Contains chlorine atoms at positions 2 and 6.

    Pyrimidopyrimidines: Bicyclic compounds with two fused pyrimidine rings.

Uniqueness

5-Amino-2-(hydroxymethyl)pyrimidine-4-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C6H7N3O3

Molecular Weight

169.14 g/mol

IUPAC Name

5-amino-2-(hydroxymethyl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C6H7N3O3/c7-3-1-8-4(2-10)9-5(3)6(11)12/h1,10H,2,7H2,(H,11,12)

InChI Key

REWBVEVUWCWUSM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)CO)C(=O)O)N

Origin of Product

United States

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